The synthesis of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide is described in the paper "Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors." [] The synthesis involves multiple steps starting from commercially available materials. Briefly, the process involves reacting ethyl 2-chloroacetoacetate with thiosemicarbazide to obtain the corresponding thiosemicarbazone. This intermediate is then cyclized with phenoxyacetyl chloride to yield the substituted 1,2,4-triazole-3-thiol. Finally, the target compound is obtained by reacting the thiol with 2-chloro-N-(2-ethoxyphenyl)acetamide in the presence of a base.
The molecular structure of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide is characterized by the presence of a 1,2,4-triazole ring substituted at the 3-position with a thioacetamide moiety. [] This thioacetamide group is further linked to a 2-ethoxyphenyl group through an amide bond. The 5-position of the triazole ring is substituted with a phenoxymethyl group. The presence of these specific functional groups and their arrangement contribute to the compound's biological activity.
The primary scientific research application of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide is in the field of anticancer drug discovery. [] This compound has shown promising in vitro cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line, with an IC50 value of 20.6 ± 0.3 μg/mL, outperforming cisplatin (IC50 = 35.31 ± 0.51 μg/mL) in the same study. [] This selective inhibitory effect, coupled with its ability to inhibit multiple MMPs, suggests its potential as a lead compound for further development as an anticancer agent.
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7